4-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Description

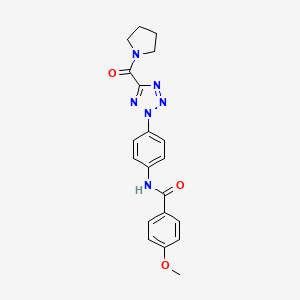

The compound 4-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide features a benzamide core substituted with a methoxy group at the para position. The phenyl ring is further functionalized with a tetrazole moiety (2H-tetrazol-2-yl) at the 4-position, which is modified by a pyrrolidine-1-carbonyl group at the 5-position of the tetrazole. Key structural attributes include:

- Tetrazole ring: A nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capabilities.

- Pyrrolidine carbonyl: Enhances solubility and may influence target binding through conformational flexibility.

Properties

IUPAC Name |

4-methoxy-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-29-17-10-4-14(5-11-17)19(27)21-15-6-8-16(9-7-15)26-23-18(22-24-26)20(28)25-12-2-3-13-25/h4-11H,2-3,12-13H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIAXRKTVJYIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide, identified by its CAS number 1421584-36-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 392.4 g/mol. The structure includes a methoxy group, a pyrrolidine ring, and a tetrazole moiety which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N6O3 |

| Molecular Weight | 392.4 g/mol |

| CAS Number | 1421584-36-2 |

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxicity.

In one study, the presence of a methoxy group was found to enhance the anticancer activity by improving solubility and bioavailability. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly affect the cytotoxic profile against cancer cells .

Neuroprotective Effects

The compound's structural components may also confer neuroprotective effects. Similar benzamide derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases .

Case Studies

- Antitumor Efficacy : A study evaluating various benzamide derivatives found that modifications to the aromatic system significantly impacted their efficacy against human glioblastoma U251 cells and human melanoma WM793 cells. The presence of electron-donating groups like methoxy was linked to enhanced activity .

- Antiviral Screening : In vitro studies on related compounds demonstrated effective inhibition of HBV replication in HepG2 cells, suggesting that structural analogs could be developed for antiviral therapies .

Scientific Research Applications

Unfortunately, information regarding specific applications of the chemical compound "4-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide" is limited in the provided search results. However, based on the information available, we can infer potential applications based on its structural components and similar compounds:

Chemical Properties and Basic Information

- IUPAC Name: this compound

- Molecular Formula:

- Molecular Weight: 392.4 g/mol

- CAS Number: 1421584-36-2

- SMILES Notation:

Potential Applications and Research Directions

Given the chemical structure and the presence of key moieties, the compound may have potential applications in the following areas:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Tetrazole vs. Thiadiazole/Oxadiazole Analogues

- Thiadiazole Derivatives: Example: 4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide () The thiadiazole ring introduces sulfur, increasing electronegativity and altering electron distribution compared to tetrazole. This compound exhibits anti-Pseudomonas aeruginosa activity, suggesting that heterocycle electronegativity may influence antimicrobial specificity .

- This compound shows bacteriostatic effects against E. coli and Enterobacter aerogens, highlighting the role of heterocycles in modulating antibacterial activity .

| Feature | Tetrazole (Target) | Thiadiazole () | Oxadiazole () |

|---|---|---|---|

| Heteroatoms | 4 N atoms | 2 N, 1 S | 3 N, 1 O |

| Electron Density | High | Moderate | Moderate |

| Bioactivity | Not reported | Anti-Pseudomonas | Anti-E. coli |

Substituent Effects

Benzamide vs. Acetamide Derivatives

- Acetamide Analogues :

Methoxy Positioning

Physicochemical Properties

- Solubility : The pyrrolidine group may enhance water solubility compared to morpholine derivatives () due to reduced ring size and increased basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.